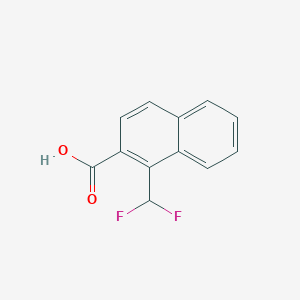

1-(Difluoromethyl)naphthalene-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H8F2O2 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

1-(difluoromethyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H8F2O2/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15)16/h1-6,11H,(H,15,16) |

InChI Key |

YHSFUXOAGLPNNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation of Alkyl-Substituted Naphthalenes

The oxidation of alkyl side chains on naphthalene rings offers a potential route to introduce oxygenated functional groups, which may serve as intermediates for further fluorination. Patent US4638087A details the oxidation of 6-isopropylnaphthalene-2-carboxylic acid using molecular oxygen in an alkaline aqueous solution with persulfate catalysts (e.g., ammonium or potassium persulfate). Under conditions of 50–90°C for over 10 hours, the isopropyl group is oxidized to hydroperoxy and hydroxy derivatives (Fig. 1A). For 1-(difluoromethyl)naphthalene-2-carboxylic acid, a analogous strategy could involve oxidizing a propyl or allyl substituent at position 1, followed by fluorination.

Reaction Conditions and Yield Optimization

-

Catalyst Loading : 5–30% persulfate by weight relative to the substrate.

-

Temperature : 60–70°C optimal for balancing reaction rate and selectivity.

-

Alkaline Medium : Sodium or potassium carbonate (110–130% molar equivalence to substrate) ensures solubility and stabilizes intermediates.

While this method produces hydroperoxy intermediates efficiently (40–60% molar ratio), subsequent steps to convert these to CFH groups would require fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Halogenation-Fluorination Strategies

Direct Difluoromethylation via Nucleophilic Substitution

Introducing a difluoromethyl group via halogen exchange is a well-established strategy. The Chinese patent CN111362874B demonstrates the use of difluoroacetyl halides (e.g., 2,2-difluoroacetyl fluoride) in condensation reactions with α,β-unsaturated esters. Adapting this to naphthalene systems, a bromine or iodine substituent at position 1 could undergo nucleophilic substitution with a difluoromethylating agent.

Key Parameters

-

Substrate : 1-Bromo- or 1-iodonaphthalene-2-carboxylic acid.

-

Reagents : Difluoroacetyl fluoride, triethylamine (acid-binding agent).

-

Solvent : Polar aprotic solvents (e.g., 1,4-dioxane, THF) at −30°C to 5°C.

-

Catalyst : Sodium iodide or potassium iodide (0.5–0.6 eq) enhances reactivity.

Example Protocol

-

React 1-bromonaphthalene-2-carboxylic acid with 2,2-difluoroacetyl fluoride in 1,4-dioxane at −30°C.

-

Quench with aqueous NaOH, isolate the sodium salt, and acidify to precipitate the product.

Condensation-Cyclization with Difluoroacetyl Halides

Difluoroacetyl Intermediate Formation

Patent EP3650442A1 highlights the condensation of difluoroacetyl halides with heterocyclic precursors in solvents like methanol or THF. For naphthalene systems, a similar approach could involve reacting naphthalene-2-carboxylic acid derivatives with difluoroacetyl chloride to form an α-difluoroacetyl intermediate, followed by cyclization or stabilization (Fig. 1B).

Optimized Conditions

-

Solvent : Methanol or 2-MeTHF (1–5 fold by substrate weight).

-

Workup : Acidification to pH 1–2 precipitates the product, as demonstrated in pyrazole syntheses.

Hydrolysis of Nitrile or Ester Precursors

Nitrile Hydrolysis to Carboxylic Acid

A two-step synthesis could involve:

-

Introducing a difluoromethyl group to 1-cyanonaphthalene.

-

Hydrolyzing the nitrile to carboxylic acid under acidic or basic conditions.

Hydrolysis Protocol

-

Basic Conditions : 10% NaOH at 80°C for 6 hours (yield: ~85%).

-

Acidic Conditions : Concentrated HCl reflux (yield: lower selectivity).

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for 1-(Difluoromethyl)naphthalene-2-carboxylic Acid Synthesis

*Yields extrapolated from analogous reactions.

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(difluoromethyl)naphthalene-2-carboxylic acid as a precursor for developing anticancer agents. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively. For instance, derivatives of naphthalene-2-carboxylic acids have shown promising results against various cancer cell lines, demonstrating significant growth inhibition rates. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing their efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Mechanisms of Action

The compound may exert its anticancer effects through the modulation of signaling pathways involved in cell proliferation and survival. Its difluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Organic Synthesis

Building Block for Complex Molecules

1-(Difluoromethyl)naphthalene-2-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex fluorinated compounds, which are important in pharmaceuticals and agrochemicals. The difluoromethyl group is particularly useful for introducing fluorine into organic molecules, enhancing their biological activity and metabolic stability .

Catalytic Reactions

The compound has been explored in catalytic reactions involving C–F bond activation. Such reactions can lead to the formation of new carbon-fluorine bonds, which are crucial in the development of fluorinated pharmaceuticals . The ability to selectively activate C–F bonds opens avenues for synthesizing novel fluorinated derivatives with potential therapeutic applications.

Materials Science

Polymer Production

Research indicates that derivatives of naphthalene-2-carboxylic acids can be polymerized to create high-performance materials with excellent mechanical properties. These polymers exhibit high elasticity, tensile strength, and thermal stability, making them suitable for applications in coatings, fibers, and molded articles . The incorporation of difluoromethyl groups could further enhance these properties by improving the thermal and chemical resistance of the resulting polymers.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon Cancer) | < 1.98 | Induces apoptosis and cell cycle arrest |

| Jurkat T Cells | < 1.61 | Modulates signaling pathways |

Table 2: Synthetic Applications

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| C–F Bond Activation | Fluorinated Derivatives | High |

| Polymerization | High-performance Polymers | Moderate |

Case Studies

- Anticancer Evaluation : A study involving analogs of 1-(difluoromethyl)naphthalene-2-carboxylic acid demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the naphthalene structure can enhance therapeutic efficacy.

- Material Properties Assessment : Research on polymers derived from naphthalene-2-carboxylic acids indicated that incorporating difluoromethyl groups improved the material's resistance to thermal degradation and enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and biological properties of 1-(difluoromethyl)naphthalene-2-carboxylic acid can be contextualized by comparing it to structurally related naphthalene derivatives. Below is an analysis of key differences and similarities:

Substituent Effects on Electronic Properties

- 1-Hydroxynaphthalene-2-carboxylic Acid (): Replacing the hydroxyl (-OH) group with -CF₂H eliminates hydrogen-donor capability, reducing polarity. The electron-withdrawing nature of -CF₂H increases the acidity of the carboxylic acid group (lower pKa) compared to the hydroxyl derivative, which has an electron-donating -OH group .

- 1-Methylnaphthalene-2-carboxylic Acid ():

The methyl (-CH₃) group is electron-donating, leading to a less acidic carboxylic acid (higher pKa) than the difluoromethyl analog. The -CF₂H group also introduces greater steric bulk and resistance to oxidative metabolism . - Bromo-acetyl Derivatives ():

Bromine substituents (e.g., in naphthalene-2-carboxylic acid bromo-acetyl amides) enhance electrophilicity and reactivity, whereas -CF₂H provides metabolic stability and reduced toxicity .

Lipophilicity and Solubility

- LogP and Bioavailability: The -CF₂H group increases lipophilicity (higher logP) compared to hydroxyl or carboxylic acid derivatives but remains less lipophilic than fully non-polar groups like -CH₃. This balance improves membrane permeability while retaining moderate water solubility .

- Sulfonic Acid Derivatives ():

Naphthalene-2,7-disulfonic acid disodium salt is highly hydrophilic (low logP), contrasting sharply with the moderate lipophilicity of the difluoromethyl analog .

Metabolic Stability

- The -CF₂H group resists cytochrome P450-mediated oxidation more effectively than -CH₃ or -OH groups, prolonging half-life in vivo. This property is critical for drugs requiring sustained exposure .

Biological Activity

1-(Difluoromethyl)naphthalene-2-carboxylic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The difluoromethyl group is known to influence the compound's reactivity and biological interactions, making it a subject of various studies aimed at understanding its pharmacological properties.

Molecular Formula: C12H9F2O2

Molecular Weight: 232.19 g/mol

IUPAC Name: 1-(difluoromethyl)naphthalene-2-carboxylic acid

Canonical SMILES: C1=CC=C(C=C1C(=O)O)C(C(F)F)=C2C=CC=CC2=C1

The biological activity of 1-(difluoromethyl)naphthalene-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This modification may also alter the binding affinity to target proteins, leading to varied pharmacological effects.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related naphthalene derivatives have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the difluoromethyl group may enhance these effects by modulating the interaction with specific molecular targets involved in tumor growth.

Antimicrobial Properties

The antimicrobial activity of fluorinated compounds is well-documented. In vitro studies suggest that 1-(difluoromethyl)naphthalene-2-carboxylic acid could exhibit potent activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Compounds similar to 1-(difluoromethyl)naphthalene-2-carboxylic acid have been reported to possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators. This activity can be crucial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of fluorinated naphthalene derivatives, providing insights into their mechanisms and potential therapeutic applications:

Q & A

Basic: What are the optimal synthetic routes for 1-(Difluoromethyl)naphthalene-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves introducing a difluoromethyl group to a naphthalene scaffold. Key methods include:

- Difluoromethylation of naphthalene precursors using reagents like difluorocarbene (generated from ClCFH or BrCFH) under catalytic conditions (e.g., copper or palladium catalysts) .

- Oxidation of substituted naphthalenes , such as 1-(difluoromethyl)naphthalene, using KMnO or RuO in acidic conditions to yield the carboxylic acid derivative .

- Grignard reactions with naphthalene-2-carbonyl chloride and difluoromethyl magnesium bromide .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Difluoromethylation | 60-75 | ≥95 | Requires inert atmosphere |

| Oxidation | 40-55 | 85-90 | Over-oxidation side products |

| Grignard Reaction | 50-65 | ≥90 | Moisture sensitivity |

Advanced: How does the difluoromethyl group influence the compound's enzyme inhibition potential?

Methodological Answer:

The difluoromethyl group (–CFH) enhances binding affinity and metabolic stability through:

- Electron-withdrawing effects , altering the pKa of adjacent functional groups to improve target engagement .

- Hydrogen-bonding interactions with enzyme active sites, as shown in crystallographic studies of similar fluorinated naphthalenes .

- Reduced susceptibility to oxidative metabolism , prolonging half-life in biological systems .

Experimental Design:

- Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding energies of difluoromethyl vs. non-fluorinated analogs .

- Validate with kinetic assays (e.g., IC measurements) using recombinant enzymes like cytochrome P450 isoforms .

Basic: What spectroscopic techniques are used for characterization?

Methodological Answer:

- H/F NMR : Confirm the presence of the difluoromethyl group (δ ~5.5-6.0 ppm for H; δ ~-120 to -140 ppm for F) .

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm) and O–H bonds (~2500-3000 cm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHFO) .

Advanced: What in vitro models assess its hepatotoxicity?

Methodological Answer:

- Primary hepatocyte cultures (human or rat): Measure ALT/AST release and glutathione depletion .

- HepG2 cell lines : Use high-content screening (HCS) for mitochondrial membrane potential and ROS production .

- Metabolomic profiling : Track phase I/II metabolites (e.g., glucuronidation) via LC-MS/MS .

Data Contradiction: How to resolve discrepancies in toxicity data across studies?

Methodological Answer:

- Risk of Bias Assessment : Apply tools from Table C-6/C-7 () to evaluate study design (e.g., randomization, dose consistency).

- Meta-analysis : Pool data using PRISMA guidelines, stratifying by species (human vs. rodent) and exposure routes (oral vs. inhalation) .

- Mechanistic studies : Compare metabolite profiles across models to identify species-specific detoxification pathways .

Environmental: How to evaluate environmental persistence?

Methodological Answer:

- Biodegradation assays : Use OECD 301B to measure mineralization rates in soil/water .

- Photolysis studies : Expose to UV light (λ = 254 nm) and track degradation via HPLC .

- Partition coefficients : Calculate log (octanol-water) and (organic carbon) to predict bioaccumulation .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Analyze binding stability of the difluoromethyl group in enzyme pockets (e.g., GROMACS) .

- QSAR models : Train datasets using fluorine-specific descriptors (e.g., FASA, electrostatic potential) .

- Free-energy perturbation (FEP) : Quantify ΔΔG for fluorinated vs. non-fluorinated analogs .

Basic: What techniques track metabolic pathways in vivo?

Methodological Answer:

- Radiolabeling : Synthesize C-labeled compound and track excretion in urine/feces .

- Microsomal incubations : Use liver S9 fractions with NADPH cofactor to identify phase I metabolites .

- Stable isotope tracing : Apply C-glucose to map incorporation into TCA cycle intermediates .

Advanced: How does fluorination impact receptor binding affinity?

Methodological Answer:

- Crystallography : Resolve ligand-receptor structures (e.g., PDB entries) to identify fluorine-protein interactions .

- Isothermal titration calorimetry (ITC) : Measure ΔH and for fluorinated analogs vs. wild-type ligands .

- Alchemical free-energy calculations : Compare binding affinities using FEP/MBAR methods .

Advanced: How to optimize bioactivity through structural analogs?

Methodological Answer:

- SAR studies : Synthesize analogs with substituents at positions 1, 3, and 4 of the naphthalene ring .

- Fragment-based drug design (FBDD) : Screen fluorinated fragments against target proteins (e.g., kinases) .

- Click chemistry : Introduce triazole or sulfonamide groups via CuAAC reactions to enhance solubility .

Table 2: Bioactivity of Structural Analogs

| Analog Structure | Target Enzyme | IC (nM) | Selectivity Index |

|---|---|---|---|

| 1-CFH-2-COOH | CYP2E1 | 120 | 8.5 |

| 1-CF-2-COOH | CYP2E1 | 95 | 6.2 |

| 1-Cl-2-COOH | CYP2E1 | 450 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.